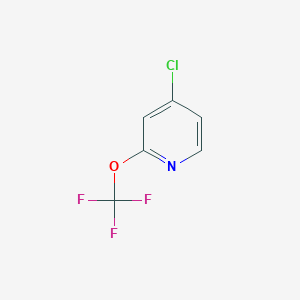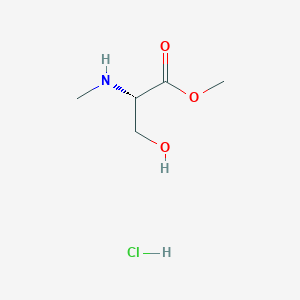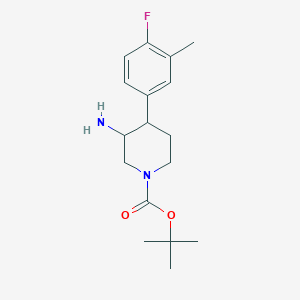
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group and multiple fluorine atoms, which contribute to its high chemical stability and reactivity. It is used in various scientific and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile typically involves the reaction of chlorinated and fluorinated precursors under specific conditions. One common method involves the reaction of a chlorinated fluorocarbon with malononitrile in the presence of a suitable catalyst. The reaction conditions often require high temperatures and pressures to achieve the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products. Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty coatings, adhesives, and surfactants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile involves its interaction with specific molecular targets. The chloro and fluorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved in its action depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile can be compared with other similar compounds, such as:
1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene: This compound also contains multiple fluorine atoms and a chloro group, but differs in its cyclic structure.
4-Chloro-2,2,3,3,4,4-hexafluorobutanoic acid: This compound has a similar fluorinated backbone but includes a carboxylic acid group instead of malononitrile. The uniqueness of this compound lies in its combination of a chloro group with a highly fluorinated linear chain and a malononitrile moiety, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7ClF7N2 |
|---|---|
Molekulargewicht |
280.53 g/mol |
IUPAC-Name |
2-(1-chloro-2,2,3,3,4,4,4-heptafluorobutylidene)propanedinitrile |
InChI |
InChI=1S/C7ClF7N2/c8-4(3(1-16)2-17)5(9,10)6(11,12)7(13,14)15 |
InChI-Schlüssel |
ODAXRHHILQYZAG-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(=C(C(C(C(F)(F)F)(F)F)(F)F)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)


